molecular formula C15H23NO2 B5810564 4-[2-(4-isopropylphenoxy)ethyl]morpholine

4-[2-(4-isopropylphenoxy)ethyl]morpholine

Cat. No. B5810564
M. Wt: 249.35 g/mol
InChI Key: WLMZTZLKKJPZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-isopropylphenoxy)ethyl]morpholine, also known as IPED, is a chemical compound that has been studied extensively due to its potential applications in scientific research. This molecule belongs to the class of morpholine derivatives and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of 4-[2-(4-isopropylphenoxy)ethyl]morpholine is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin in certain areas of the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including an increase in dopamine and serotonin release, an increase in cell survival, and a decrease in oxidative stress. These effects may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

4-[2-(4-isopropylphenoxy)ethyl]morpholine has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and target specific areas of the brain. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-[2-(4-isopropylphenoxy)ethyl]morpholine, including further studies on its mechanism of action, its potential use as a drug delivery system, and its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the safety and toxicity of this compound.

Synthesis Methods

The synthesis of 4-[2-(4-isopropylphenoxy)ethyl]morpholine involves the reaction between 4-isopropylphenol and ethylene oxide, followed by the reaction with morpholine. The final product is obtained after purification and isolation. This synthesis method has been reported in various research papers, and modifications have been made to improve the yield and purity of the product.

Scientific Research Applications

4-[2-(4-isopropylphenoxy)ethyl]morpholine has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In pharmacology, this compound has been studied for its potential use as a drug delivery system, as it can cross the blood-brain barrier and target specific areas of the brain. In medicinal chemistry, this compound has been studied for its potential use in the development of new drugs.

properties

IUPAC Name

4-[2-(4-propan-2-ylphenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-13(2)14-3-5-15(6-4-14)18-12-9-16-7-10-17-11-8-16/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMZTZLKKJPZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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